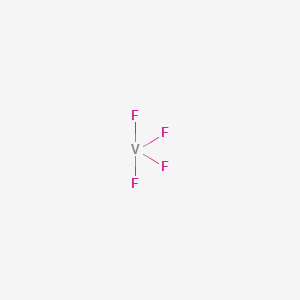
Tetrafluorovanadium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrafluorovanadium, also known as vanadium tetrafluoride, is an inorganic compound composed of vanadium and fluorine. It is a paramagnetic yellow-brown solid that is highly hygroscopic. Unlike its counterpart vanadium tetrachloride, vanadium tetrafluoride is not volatile due to its polymeric structure. This compound decomposes before melting and is known for its unique properties and applications in various fields .
Métodos De Preparación
Tetrafluorovanadium can be synthesized through the reaction of vanadium tetrachloride with hydrogen fluoride. The reaction proceeds as follows: [ \text{VCl}_4 + 4 \text{HF} \rightarrow \text{VF}_4 + 4 \text{HCl} ] This method was the first to be used for the preparation of vanadium(IV) fluoride. The compound decomposes at 325°C, undergoing disproportionation to form vanadium(III) fluoride and vanadium(V) fluoride: [ 2 \text{VF}_4 \rightarrow \text{VF}_3 + \text{VF}_5 ] Industrial production methods typically involve similar synthetic routes, ensuring the purity and stability of the compound .
Análisis De Reacciones Químicas
Tetrafluorovanadium undergoes various chemical reactions, including oxidation, reduction, and disproportionation. Some notable reactions include:
Oxidation: this compound can be oxidized to vanadium(V) fluoride using fluorine gas[ 2 \text{VF}_4 + \text{F}_2 \rightarrow 2 \text{VF}_5 ]
Reduction: It can be reduced to vanadium(III) fluoride under specific conditions.
Disproportionation: As mentioned earlier, vanadium(IV) fluoride disproportionates at 325°C to form vanadium(III) fluoride and vanadium(V) fluoride.
Common reagents used in these reactions include hydrogen fluoride, fluorine gas, and other halogenating agents. The major products formed from these reactions are vanadium(III) fluoride and vanadium(V) fluoride .
Aplicaciones Científicas De Investigación
Tetrafluorovanadium has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a precursor for the synthesis of other vanadium compounds and as a catalyst in various chemical reactions.
Biology: Vanadium compounds, including vanadium(IV) fluoride, are studied for their potential biological activities, such as enzyme inhibition and insulin-mimetic properties.
Medicine: Research is ongoing to explore the potential therapeutic applications of vanadium compounds in treating diseases like diabetes and cancer.
Industry: This compound is used in the production of specialty chemicals, as well as in the development of advanced materials and nanomaterials
Mecanismo De Acción
The mechanism of action of vanadium(IV) fluoride involves its interaction with various molecular targets and pathways. In biological systems, vanadium compounds can mimic the action of insulin by activating insulin receptors and enhancing glucose uptake. They can also inhibit certain enzymes, leading to various biochemical effects. The exact molecular targets and pathways involved in these actions are still under investigation, but they are believed to involve redox reactions and interactions with cellular proteins .
Comparación Con Compuestos Similares
Tetrafluorovanadium can be compared with other vanadium fluorides, such as vanadium(III) fluoride and vanadium(V) fluoride. While all these compounds share some similarities, vanadium(IV) fluoride is unique due to its specific oxidation state and polymeric structure. This structure makes it less volatile and more stable compared to vanadium tetrachloride. Other similar compounds include:
Vanadium(III) fluoride (VF3): A compound with a lower oxidation state, used in different catalytic and chemical applications.
Vanadium(V) fluoride (VF5): A compound with a higher oxidation state, known for its strong oxidizing properties
This compound’s unique properties and stability make it a valuable compound in various scientific and industrial applications.
Propiedades
Número CAS |
10049-16-8 |
|---|---|
Fórmula molecular |
F4V |
Peso molecular |
126.9351 g/mol |
Nombre IUPAC |
vanadium(4+);tetrafluoride |
InChI |
InChI=1S/4FH.V/h4*1H;/q;;;;+4/p-4 |
Clave InChI |
JTWLHYPUICYOLE-UHFFFAOYSA-J |
SMILES |
F[V](F)(F)F |
SMILES canónico |
[F-].[F-].[F-].[F-].[V+4] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


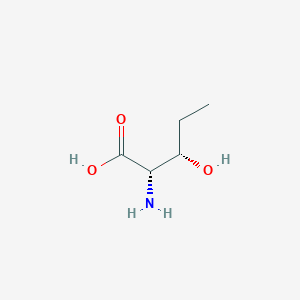
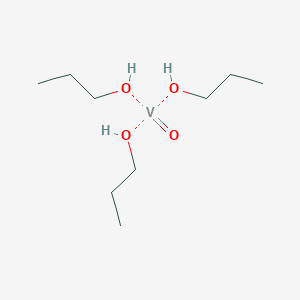
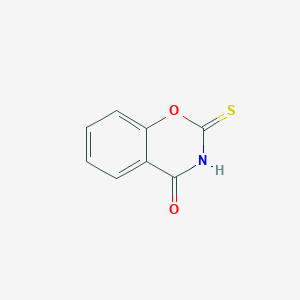
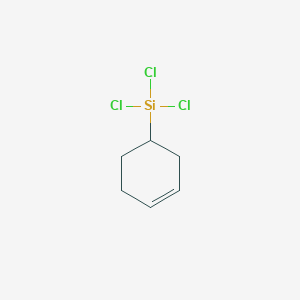

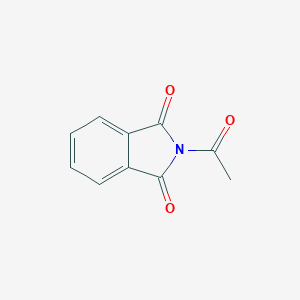
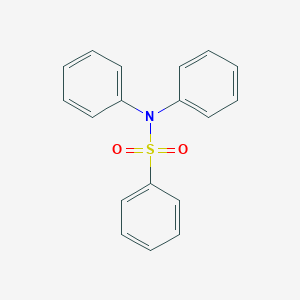

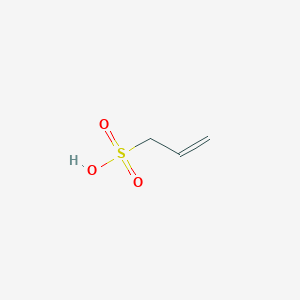
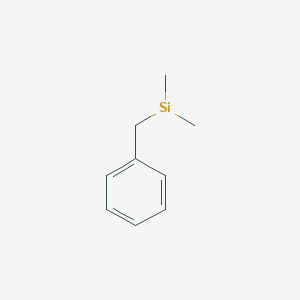
![BICYCLO[4.2.0]OCTA-1,3,5-TRIENE-2-CARBOXYLIC ACID](/img/structure/B167492.png)
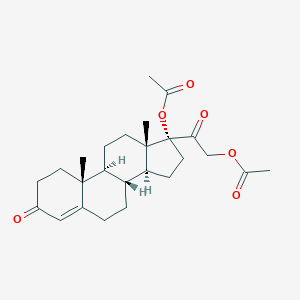
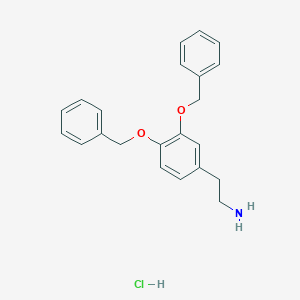
![4-(Hydroxymethyl)-6,9-dimethyl-2,8-dioxopyrido[3,2-g]quinoline-1-carbaldehyde](/img/structure/B167495.png)
